molecular formula C12H8ClF2NO3 B11070637 Ethyl 7-chloro-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Ethyl 7-chloro-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B11070637
M. Wt: 287.64 g/mol
InChI Key: FAUFZXGDRRGIAL-UHFFFAOYSA-N
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Description

ETHYL 7-CHLORO-6,8-DIFLUORO-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLATE is a quinolone derivative known for its potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a quinoline core substituted with chlorine and fluorine atoms, and an ethyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 7-CHLORO-6,8-DIFLUORO-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLATE typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the quinoline core, which is often derived from 2,4-dichloro-5-fluorobenzoylacetate.

    Cyclization: The intermediate undergoes cyclization to form the quinoline ring.

    Substitution: Chlorine and fluorine atoms are introduced through halogenation reactions.

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

In industrial settings, the production of ETHYL 7-CHLORO-6,8-DIFLUORO-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLATE is optimized for large-scale synthesis. This involves:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and yield.

    Catalysis: Employing catalysts to accelerate the reaction rates and improve selectivity.

    Purification: Implementing advanced purification techniques such as crystallization and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

ETHYL 7-CHLORO-6,8-DIFLUORO-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolone derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Produces quinolone N-oxides.

    Reduction: Yields hydroxyquinoline derivatives.

    Substitution: Results in various substituted quinoline esters.

Scientific Research Applications

ETHYL 7-CHLORO-6,8-DIFLUORO-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLATE has several applications in scientific research:

    Medicinal Chemistry: Used as a precursor in the synthesis of antibacterial and antiviral agents.

    Biological Studies: Investigated for its potential effects on bacterial DNA gyrase and topoisomerase IV.

    Industrial Chemistry: Employed in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of ETHYL 7-CHLORO-6,8-DIFLUORO-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLATE involves:

    DNA Gyrase Inhibition: The compound binds to bacterial DNA gyrase, inhibiting its activity and preventing DNA replication.

    Topoisomerase IV Inhibition: It also targets topoisomerase IV, disrupting the separation of replicated DNA strands.

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: Another quinolone derivative with similar antibacterial properties.

    Levofloxacin: A fluoroquinolone used to treat a variety of bacterial infections.

    Norfloxacin: Known for its effectiveness against urinary tract infections.

Uniqueness

ETHYL 7-CHLORO-6,8-DIFLUORO-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLATE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms enhances its reactivity and potential efficacy as a pharmaceutical intermediate.

Properties

Molecular Formula

C12H8ClF2NO3

Molecular Weight

287.64 g/mol

IUPAC Name

ethyl 7-chloro-6,8-difluoro-4-oxo-1H-quinoline-3-carboxylate

InChI

InChI=1S/C12H8ClF2NO3/c1-2-19-12(18)6-4-16-10-5(11(6)17)3-7(14)8(13)9(10)15/h3-4H,2H2,1H3,(H,16,17)

InChI Key

FAUFZXGDRRGIAL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC2=C(C(=C(C=C2C1=O)F)Cl)F

Origin of Product

United States

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